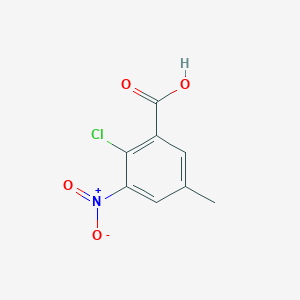

2-Chloro-5-methyl-3-nitrobenzoic acid

Description

Contextualization within Modern Organic Synthesis and Molecular Design

In contemporary organic synthesis, the emphasis is on the efficient and selective construction of molecules with tailored properties. Substituted benzoic acids are fundamental building blocks in this endeavor, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The functional groups on 2-Chloro-5-methyl-3-nitrobenzoic acid offer multiple points for chemical modification. The carboxylic acid can be converted into esters, amides, or acid chlorides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The chloro and nitro groups are key functionalities for cross-coupling reactions and further aromatic substitutions, while the methyl group can also be a site for functionalization. This multi-functional nature positions such compounds as valuable intermediates in the synthesis of complex chemical architectures.

Historical Development of Synthetic Approaches and Related Aromatic Carboxylic Acids

The synthesis of aromatic carboxylic acids has a rich history, with foundational methods still in use today. A common historical approach to synthesizing nitro- and chloro-substituted benzoic acids is through the direct nitration of a substituted benzoic acid precursor. For instance, the synthesis of 2-chloro-5-nitrobenzoic acid is well-established and typically involves the nitration of o-chlorobenzoic acid. patsnap.comprepchem.com This reaction is often carried out using a mixture of concentrated nitric acid and sulfuric acid.

A plausible synthetic route to this compound would likely start from 2-chloro-5-methylbenzoic acid, which would then undergo nitration. The directing effects of the existing substituents on the aromatic ring would be crucial in determining the regioselectivity of the nitration reaction. The chloro and methyl groups are ortho-, para-directing, while the carboxylic acid group is meta-directing. The interplay of these directing effects would influence the position of the incoming nitro group.

Historically, the purification of the desired isomer from a mixture of nitration products has been a significant challenge. patsnap.com Modern chromatographic techniques have greatly simplified this process, allowing for the isolation of pure isomers.

Current Research Significance in the Creation of Complex Chemical Scaffolds

While direct research on this compound is limited, the significance of its structural analogs in the creation of complex chemical scaffolds is well-documented. For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a known precursor for the synthesis of antitubercular agents. nih.gov Similarly, 2-chloro-5-nitrobenzoic acid is utilized in the synthesis of potential antibacterial compounds and novel LSD1 inhibitors with antiproliferative activity. chemicalbook.com

Based on these examples, this compound can be considered a promising, yet under-explored, building block for the synthesis of biologically active molecules. The presence of multiple reactive sites allows for its incorporation into diverse molecular frameworks. For instance, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to build larger, more complex structures. The chloro group can be displaced or used in cross-coupling reactions.

The table below provides a summary of the properties of closely related and structurally similar compounds, offering a glimpse into the potential characteristics of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Research Area |

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | C₇H₄ClNO₄ | 201.56 | Precursor for antibacterial compounds and LSD1 inhibitors. chemicalbook.com |

| 2-Chloro-3-nitrobenzoic acid | 3970-35-2 | C₇H₄ClNO₄ | 201.56 | Intermediate in organic synthesis. nih.gov |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Not available | C₈H₃ClF₃NO₄ | 269.56 | Precursor for antitubercular agents. nih.gov |

| 4-Chloro-3-nitrobenzoic acid | 97-00-7 | C₇H₄ClNO₄ | 201.56 | Intermediate for dyes and pharmaceuticals. |

Unaddressed Research Questions and Future Scholarly Trajectories

The most significant unaddressed research question is the full characterization and exploration of the synthetic utility of this compound itself. The lack of dedicated studies on this compound presents a clear opportunity for future scholarly investigation.

Future research trajectories could include:

Development of an optimized and regioselective synthesis for this compound. This would involve a systematic study of the nitration of 2-chloro-5-methylbenzoic acid under various conditions to maximize the yield of the desired isomer.

Exploration of the reactivity of its various functional groups. This would involve subjecting the compound to a range of chemical transformations to understand how the electronic interplay between the substituents influences its reactivity.

Synthesis of novel chemical libraries based on the this compound scaffold. These libraries could then be screened for biological activity against various therapeutic targets.

Computational studies to predict the compound's physical and chemical properties, as well as its potential interactions with biological macromolecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO4 |

|---|---|

Molecular Weight |

215.59 g/mol |

IUPAC Name |

2-chloro-5-methyl-3-nitrobenzoic acid |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,1H3,(H,11,12) |

InChI Key |

BMICAFREIACJRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 Chloro 5 Methyl 3 Nitrobenzoic Acid

Strategic Development of Novel Synthetic Pathways

The creation of efficient and selective synthetic routes is paramount in organic chemistry. For 2-chloro-5-methyl-3-nitrobenzoic acid, this involves careful precursor selection, meticulous optimization of the reaction environment, and the application of modern synthetic technologies.

The logical precursor for the synthesis of this compound is 2-chloro-5-methylbenzoic acid. The central challenge in this synthesis is the regioselective introduction of a nitro group (–NO₂) onto the C-3 position of the benzene (B151609) ring. The final arrangement of substituents is governed by the directing effects of the groups already present on the aromatic ring during the electrophilic aromatic substitution (EAS) reaction.

The three substituents on the precursor, 2-chloro-5-methylbenzoic acid, exert competing electronic influences:

Methyl (–CH₃) group: An ortho-, para-director that activates the ring towards electrophilic attack via hyperconjugation and a weak inductive effect.

Carboxylic acid (–COOH) group: A meta-director that deactivates the ring towards electrophilic attack.

The nitration must occur at the C-3 position, which is ortho to the chloro group, meta to the methyl group, and meta to the carboxylic acid group. The directing power of the chloro group to its ortho position, combined with the meta-directing influence of the carboxyl group, favors substitution at C-3. The steric hindrance from the adjacent chloro and methyl groups can also play a role in directing the incoming electrophile. The synthesis of related compounds, such as the nitration of o-chlorobenzoic acid to produce a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, demonstrates the feasibility of achieving nitration at positions influenced by a chloro and a carboxyl group. patsnap.comprepchem.comgoogleapis.com

Achieving high yield and purity in the nitration of substituted benzoic acids is critically dependent on the optimization of reaction parameters. Key variables include temperature, reaction time, and the ratio of nitrating agents. Typically, a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of unwanted isomers and by-products. prepchem.comgoogleapis.com For instance, in the synthesis of 2-chloro-5-nitrobenzoic acid from o-chlorobenzoic acid, temperatures are often kept below 0°C during the addition of the nitrating mixture to minimize side reactions. prepchem.com Following the initial reaction, the mixture may be allowed to warm to room temperature and held for several hours to ensure complete conversion. prepchem.com

The following interactive table, based on data from analogous nitration processes of o-chlorobenzoic acid, illustrates how reaction parameters can be varied to optimize the synthesis. patsnap.com

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Precursor | o-Chlorobenzoic acid | o-Chlorobenzoic acid | o-Chlorobenzoic acid |

| H₂SO₄:Precursor (w/w) | 3.5 : 1 | 4.5 : 1 | 4.0 : 1 |

| Temperature | 30°C | 40°C | 35°C |

| Post-reaction Step | Insulation > 2h | Insulation > 2h | Insulation > 2h |

| Outcome | Crude product containing 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid | Crude product containing 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid | Crude product containing 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid |

This data is derived from patent literature for the synthesis of a related compound and serves as a model for the optimization process. patsnap.com

Upon completion, the reaction is typically quenched by pouring the mixture onto ice, causing the crude product to precipitate. prepchem.com Purification can then be achieved through recrystallization to separate the desired isomer from impurities. prepchem.com

Modern synthetic chemistry increasingly focuses on methodologies that improve efficiency, reduce waste, and offer novel reaction pathways.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time and improved yields. Microwave-assisted organic synthesis has been successfully applied to related compounds, such as in the regioselective amination of 2-chloro-5-nitrobenzoic acid, where reactions were completed in 5-30 minutes with high yields. This technology presents a promising avenue for accelerating the nitration step in the synthesis of this compound.

Metal-Catalyst-Free Amination: While not a nitration method, the development of metal-catalyst-free reactions is a significant advancement in green chemistry. For example, the amination of 2-chloro-5-nitrobenzoic acid has been achieved using superheated water and a base, avoiding the need for transition metal catalysts. Such approaches are part of a broader trend to develop more environmentally benign synthetic processes that could be adapted for various steps in a synthetic sequence.

In-depth Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is fundamental to controlling the outcome of a chemical synthesis. For the formation of this compound, the key mechanistic pathway is electrophilic aromatic substitution.

The nitration of an aromatic ring proceeds through a well-established multi-step mechanism. masterorganicchemistry.com

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated intermediate then loses a molecule of water to form the nitronium ion (NO₂⁺), a potent electrophile. masterorganicchemistry.comyoutube.com

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Electrophilic Attack: The electron-rich π system of the aromatic ring (2-chloro-5-methylbenzoic acid) attacks the electrophilic nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the position of the attack. For attack at the C-3 position, the positive charge can be delocalized across the ring, with resonance structures that are influenced by the existing substituents.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This final step restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.com

The regioselectivity is determined in the second step. The arenium ion formed by the attack at the C-3 position is favored over intermediates formed by attacks at other positions due to the combined directing effects of the chloro, methyl, and carboxyl groups.

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The rate of nitration is highly dependent on the nature of the substituents on the aromatic ring and the composition of the acid medium. rsc.org

Medium Effects: The reaction rate is also strongly influenced by the concentration of sulfuric acid. Studies on the nitration of o-nitrotoluene have shown that the observed reaction rate generally increases with a higher mass fraction of H₂SO₄, as this promotes the formation of the nitronium ion. rsc.org However, at very high concentrations, the rate can sometimes decrease, indicating a complex relationship between the medium's acidity and the reaction kinetics. rsc.org Kinetic studies on the nitration of p-nitrochlorobenzene have indicated that the rate-limiting step can shift depending on the reaction conditions, from the formation of diffusion pairs between reactants to their transformation into products. researchgate.net These findings highlight the importance of precise control over the acid mixture to achieve predictable and reproducible reaction kinetics.

Analysis of Side-Reactions and Isomer Formation during Synthesis

The directing effects of the substituents on the benzene ring—the chloro (-Cl) and carboxylic acid (-COOH) groups—govern the position of the incoming nitro (-NO2) group. Both are ortho-, para-directing groups, but the carboxylic acid group is deactivating, while the chloro group is also deactivating but to a lesser extent. The nitration of o-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid leads to a mixture of isomers. google.comgoogleapis.com Controlling the reaction temperature is a critical parameter to minimize the formation of undesired by-products. googleapis.comprepchem.com Performing the nitration at temperatures below 5°C, for instance, is a strategy employed to enhance the selectivity for the desired 5-nitro isomer over the 3-nitro isomer. googleapis.com

Conventional purification methods often struggle to separate 2-chloro-5-nitrobenzoic acid from its 3-nitro isomer, making it difficult to achieve purities above 99.0% through simple crystallization. google.compatsnap.com To overcome this, purification processes involving steps like alkali dissolution and subsequent controlled acid precipitation are employed. In this method, the crude product containing both isomers is dissolved in an alkaline solution to form their respective sodium salts. google.com Through careful adjustment of pH and temperature during the acid precipitation step, the desired 2-chloro-5-nitrobenzoic acid can be selectively crystallized, allowing for the separation from the more soluble isomer and achieving a purity of not less than 99.5%. google.compatsnap.com

| Reactant | Reaction | Key Side-Product | Factors Influencing Isomer Formation | Purification Method |

|---|---|---|---|---|

| o-Chlorobenzoic Acid | Nitration (H₂SO₄/HNO₃) | 2-chloro-3-nitrobenzoic acid | Reaction Temperature | Alkali Dissolution and Acid Precipitation |

Integration of Green Chemistry Principles in Synthetic Strategies

In recent years, the synthesis of 2-chloro-5-nitrobenzoic acid and its derivatives has been an area of focus for the application of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Research has been directed towards developing cleaner synthetic routes that incorporate environmentally benign solvents, improve atom economy, and utilize sustainable reagents and catalysts.

A significant advancement in the green synthesis of derivatives from 2-chloro-5-nitrobenzoic acid is the use of superheated water as a reaction medium. researchgate.net Superheated water, maintained at temperatures between 100°C and 374°C under pressure, exhibits tunable properties, including a lower dielectric constant, making it an effective solvent for organic reactions. researchgate.net

Specifically, the amination of 2-chloro-5-nitrobenzoic acid with various arylamines has been successfully carried out in superheated water. researchgate.net This method offers several advantages over traditional syntheses that often require organic solvents, high temperatures, and metal catalysts. researchgate.net The reactions in superheated water proceed to give good yields (up to 91%) within relatively short reaction times (2-3 hours) at temperatures between 150-190°C. researchgate.net This approach not only eliminates the need for volatile and often toxic organic solvents but also simplifies product purification. researchgate.net

| Reaction Type | Solvent System | Temperature Range (°C) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Amination of 2-chloro-5-nitrobenzoic acid | Superheated Water | 150 - 190 | 2 - 3 | Eliminates organic solvents and metal catalysts |

Efforts to improve atom economy and reduce waste focus on enhancing the regioselectivity of the nitration reaction. By optimizing reaction conditions, such as maintaining low temperatures (0-5°C), the formation of the unwanted isomer can be suppressed, thereby increasing the yield of 2-chloro-5-nitrobenzoic acid and minimizing waste. googleapis.comprepchem.com Furthermore, the purification process involving alkali treatment and selective precipitation, while effective, generates salt-containing aqueous waste that requires treatment. google.com The development of more selective catalytic systems that favor the formation of the 5-nitro isomer directly would represent a significant step forward in waste reduction for this manufacturing process.

A key aspect of green chemistry is the replacement of hazardous reagents and stoichiometric catalysts with more sustainable alternatives. In the context of reactions involving 2-chloro-5-nitrobenzoic acid, significant progress has been made in developing catalyst-free synthetic methods.

The amination of 2-chloro-5-nitrobenzoic acid can be achieved without a metal catalyst by using superheated water as the reaction medium or by employing microwave irradiation. researchgate.netnih.gov The synthesis of N-substituted 5-nitroanthranilic acid derivatives has been demonstrated with high yields (>99%) in short reaction times (5-30 minutes) using microwave assistance without any added solvent or catalyst. nih.gov This method is not only efficient but also scalable, offering a cleaner alternative to traditional palladium or copper-catalyzed coupling reactions which involve costly and potentially toxic heavy metals. researchgate.net These catalyst-free approaches simplify the reaction setup and purification procedures, reduce reliance on critical raw materials, and align with the principles of sustainable chemical manufacturing. researchgate.netnih.gov

Chemical Reactivity, Functional Group Transformations, and Advanced Derivatization of 2 Chloro 5 Methyl 3 Nitrobenzoic Acid

Reactivity Profiles of the Carboxyl Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of various compounds with potential applications in pharmaceuticals and materials science.

The conversion of the carboxylic acid group of 2-Chloro-5-methyl-3-nitrobenzoic acid into esters and amides is a fundamental transformation for creating new chemical entities. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity.

Esterification: The formation of esters from this compound can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product, water is typically removed by azeotropic distillation. google.com

Amidation: The synthesis of amides from this compound is crucial for building more complex molecules, particularly in medicinal chemistry. A highly relevant synthetic pathway involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. This is typically accomplished by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Another approach involves the use of coupling agents. A patent describing the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from the analogous 2-nitro-3-methyl-5-chlorobenzoic acid utilizes N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation with methylamine. google.com This method is known for its mild conditions and broad applicability.

Table 1: General Conditions for Ester and Amide Formation

| Transformation | Reagents | Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (H₂SO₄) | Reflux with water removal | Ester |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | 1. Reflux 2. Anhydrous conditions | Amide |

| Amidation (Coupling) | Amine (R-NH₂), Coupling Agents (e.g., DIC, HOBt) | Room temperature, inert solvent | Amide |

The removal of the carboxyl group via decarboxylation from an aromatic ring is a challenging transformation that typically requires harsh conditions or specific activating features. For nitrobenzoic acids, thermal decarboxylation can be achieved at high temperatures, often in a high-boiling solvent like glycerol, proceeding through a unimolecular mechanism. oup.com

The presence of substituents significantly influences the reaction rate. Electron-withdrawing groups like the nitro group generally disfavor the formation of the aryl anion intermediate required for certain decarboxylation pathways. However, studies on related compounds have shown that a coordinating group in the ortho position can facilitate metal-catalyzed decarboxylation. rsc.org In this compound, the nitro group is ortho to the carboxylic acid, which could potentially play a role in copper-catalyzed decarboxylative coupling reactions, although this specific transformation has not been documented for this molecule. rsc.orgresearchgate.net

Given the high activation energy, alternative pathways that avoid direct decarboxylation are often preferred. These can include:

Protodecarboxylation: Catalytic methods using copper or palladium complexes can achieve removal of the carboxyl group under milder conditions than traditional thermal methods. rsc.org

Decarboxylative Coupling: The carboxylate can be used as a leaving group in cross-coupling reactions (e.g., decarboxylative arylation) to form new carbon-carbon bonds, a strategy that has been successfully applied to other nitrobenzoic acids. rsc.org

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into other functionalities or used to influence the reactivity of the aromatic ring.

The selective reduction of the nitro group to an amino group is one of the most important reactions for this compound, yielding 3-amino-2-chloro-5-methylbenzoic acid, a valuable anthranilic acid derivative. This transformation is a key step in the synthesis of various complex molecules, including insecticides. google.com

Catalytic hydrogenation is the most common and efficient method for this reduction. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

A patented process details the synthesis of 2-nitro-3-methyl-5-chlorobenzoic acid and its subsequent reduction. google.com This provides a clear precedent for the selective reduction of the nitro group in the presence of a chloro substituent.

Table 2: Conditions for Catalytic Hydrogenation of the Nitro Group

| Catalyst | Solvent | Pressure | Temperature | Product | Reference |

| Palladium on Carbon (Pd/C) | Methanol | Hydrogen Atmosphere | Room Temperature | 3-Amino-2-chloro-5-methylbenzoic acid | google.comgoogle.com |

| Raney Nickel | Ethanol | Hydrogen Atmosphere | Room Temperature | 3-Amino-2-chloro-5-methylbenzoic acid | google.com |

This reduction is highly selective, leaving the carboxylic acid and the chloro group intact. The resulting amino acid is a key building block for further derivatization. chemicalbook.comchemicalbook.compatsnap.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, but it is highly dependent on the electronic properties of the ring. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

For the SNAr mechanism to be effective, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, the chloro atom). libretexts.orglibretexts.org This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction. libretexts.org

In the structure of this compound, the nitro group is located meta to the chloro atom. Due to this meta-relationship, the nitro group cannot stabilize the intermediate carbanion via resonance. libretexts.org While the nitro group does exert an electron-withdrawing inductive effect, this is not sufficient to significantly activate the chloro group towards traditional SNAr reactions under standard conditions. Consequently, direct displacement of the chlorine by nucleophiles via a standard SNAr pathway is not a favored reaction for this molecule.

Regioselective Considerations in Further Aromatic Substitutions

Further electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the presence of multiple deactivating groups (-COOH, -NO₂, -Cl). lumenlearning.com However, understanding the directing effects of the existing substituents is crucial for predicting the regiochemical outcome if such a reaction were to occur.

The directing effects of the substituents are as follows:

-COOH (Carboxylic acid): Deactivating and a meta-director.

-NO₂ (Nitro): Strongly deactivating and a meta-director.

-Cl (Chloro): Deactivating but an ortho, para-director. pressbooks.publibretexts.org

-CH₃ (Methyl): Activating and an ortho, para-director. docbrown.info

The available positions for substitution are C4 and C6.

The methyl group at C5 directs incoming electrophiles to its ortho positions (C4 and C6).

The chloro group at C2 directs to its ortho (none available) and para position (C6).

The nitro group at C3 directs to its meta positions (C5, already substituted, and none other available).

The carboxylic acid at C1 directs to its meta positions (C3 and C5, both already substituted).

The combined influence of the activating methyl group and the ortho, para-directing chloro group strongly favors substitution at positions C4 and C6. Steric hindrance from the adjacent methyl group at C5 might slightly disfavor the C4 position. Therefore, the C6 position is the most probable site for electrophilic attack, benefiting from the directing effects of both the methyl and chloro groups.

Strategic Synthesis and Characterization of Advanced Derivatives and Analogues

The multifunctionality of this compound allows for the strategic design and synthesis of a wide range of complex derivatives. By selectively targeting each reactive site, its molecular architecture can be systematically modified.

Design Principles for Modifying Molecular Architecture

A strategic approach to derivatization involves leveraging the distinct reactivity of each functional group. The synthesis of advanced analogues can be planned by considering a sequence of reactions that builds molecular complexity.

Peripheral Functionalization: The methyl group provides a handle for peripheral modifications through oxidation or benzylic substitution, allowing for the attachment of various side chains without altering the substitution pattern of the aromatic ring itself.

Functional Group Interconversion: The nitro and carboxylic acid groups can also be transformed. The nitro group can be reduced to an amine, which can then be diazotized or acylated. The carboxylic acid can be converted to esters, amides, or acid chlorides, opening up further avenues for derivatization.

By combining these strategies, a combinatorial approach can be envisioned to generate a library of analogues. For example, a Suzuki coupling could first be performed at the C2 position, followed by benzylic bromination of the methyl group and subsequent substitution with a nucleophile. The resulting intermediate could then undergo reduction of the nitro group to an amine, providing a new site for functionalization. The characterization of these novel derivatives would rely on standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures.

Lack of Specific Research Data on this compound for Polyfunctionalized Intermediate Synthesis

A thorough review of scientific literature and chemical databases reveals a significant lack of specific research findings on the use of This compound for the creation of polyfunctionalized intermediates in complex molecule construction. While information is available for structurally related compounds, direct application of this data to the specified molecule would be scientifically inaccurate.

The investigation into the chemical reactivity and derivatization of substituted benzoic acids often focuses on compounds with different substitution patterns. For instance, extensive research exists on the applications of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid as precursors in the synthesis of various complex molecules, including pharmaceuticals. These studies detail specific functional group transformations and their utility as building blocks.

However, the unique substitution pattern of a methyl group at the 5-position in conjunction with a chloro group at the 2-position and a nitro group at the 3-position on the benzoic acid ring defines the specific reactivity and steric environment of This compound . Without dedicated studies on this particular compound, any discussion on its role in generating polyfunctionalized intermediates for complex molecule synthesis would be speculative.

To maintain the requested standards of a professional, authoritative, and scientifically accurate article, and to strictly adhere to the provided outline, the generation of the requested content is not possible at this time due to the absence of relevant and specific research data in the public domain.

Applications in Advanced Organic Synthesis and Materials Science Research

Contribution to the Advancement of Synthetic Methodologies (e.g., Solid-Phase Synthesis)

No documented research indicates that 2-Chloro-5-methyl-3-nitrobenzoic acid has been utilized in the development or advancement of synthetic methodologies such as solid-phase synthesis. Its potential as a linker or a building block in this context has not been explored in published studies.

Advanced Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Method Development for Purity Analysis and Reaction Monitoring

Chromatographic techniques are indispensable for separating 2-Chloro-5-methyl-3-nitrobenzoic acid from starting materials, intermediates, byproducts, and degradation products. The development of robust chromatographic methods is a cornerstone of quality control and reaction optimization in a research context.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of this compound. A reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach for this type of analyte. The development of such a method involves the systematic optimization of several key parameters to achieve the desired separation efficiency, resolution, and sensitivity.

Column Selection: The choice of the stationary phase is critical. A C18 (octadecylsilyl) column is a common and effective choice for the separation of substituted benzoic acids due to its hydrophobic nature, which provides good retention for aromatic compounds. sigmaaldrich.com Columns with a particle size of 5 µm and dimensions of 4.6 x 250 mm are frequently used for standard analytical applications, while smaller particle sizes (e.g., 2.6 µm) can be employed for faster analyses. thermofisher.comekb.eg

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. sielc.comsielc.comsielc.com The aqueous phase is usually acidified to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase and improving peak shape. sielc.comsielc.comsielc.com Phosphoric acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are frequently used for this purpose. sigmaaldrich.comsielc.comsielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a mixture with varying polarities. ekb.eg

Detection: A UV detector is the most common and suitable detector for this compound, as the aromatic ring and nitro group are strong chromophores. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the UV spectra of similar nitroaromatic compounds, a wavelength in the range of 220-270 nm would likely provide a strong signal. sigmaaldrich.comnih.gov

Method Validation: A developed HPLC method must be validated according to established guidelines to ensure its reliability. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ekb.eg

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Substituted Benzoic Acids

| Parameter | Typical Conditions |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile |

| Gradient | Initial 30% B, linear increase to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and thermal degradation in the GC inlet and column. gcms.cz Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. gcms.czyoutube.com

Derivatization: The most common derivatization technique for carboxylic acids is silylation. gcms.czyoutube.com This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.czyoutube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. youtube.commdpi.com The reaction is typically carried out by heating the sample with the silylating agent in an appropriate solvent, such as pyridine (B92270) or acetonitrile, prior to GC-MS analysis. mdpi.com

GC-MS Analysis: The resulting TMS ester of this compound is significantly more volatile and can be readily analyzed by GC coupled with a Mass Spectrometer (MS). researchgate.net A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is generally used for the separation. beilstein-journals.org The mass spectrometer provides both qualitative and quantitative information. The electron ionization (EI) mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern, including a molecular ion peak and fragment ions corresponding to the loss of methyl groups or the TMS moiety, which can be used for structural confirmation and quantification. researchgate.netnih.gov

Table 2: General Procedure for Silylation of Carboxylic Acids for GC-MS Analysis

| Step | Description |

| 1. Sample Preparation | A small amount of the dried sample (e.g., 1-5 mg) is placed in a reaction vial. |

| 2. Reagent Addition | A silylating agent (e.g., BSTFA with 1% TMCS as a catalyst) and a solvent (e.g., pyridine or acetonitrile) are added to the vial. |

| 3. Reaction | The vial is securely capped and heated (e.g., at 60-80 °C) for a specific duration (e.g., 20-60 minutes) to ensure complete derivatization. |

| 4. GC-MS Injection | After cooling, an aliquot of the reaction mixture is directly injected into the GC-MS system. |

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. For a molecule to be chiral, it must possess a stereocenter, typically a carbon atom bonded to four different groups.

Based on the chemical structure of this compound, the aromatic ring is substituted with a chloro, a methyl, a nitro, and a carboxylic acid group. None of the carbon atoms in the molecule are bonded to four different substituents, and the molecule does not possess any other elements of chirality such as axial or planar chirality. Therefore, This compound is not a chiral compound , and as a result, chiral chromatography for the determination of enantiomeric purity is not applicable .

Electrochemical Methods for Redox Behavior Studies

Electrochemical methods provide valuable insights into the redox properties of molecules, which is particularly relevant for compounds containing electroactive functional groups like the nitro group.

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the reduction and oxidation processes of a substance. google.com For this compound, CV can be employed to investigate the reduction of the nitro group.

Principles and Expected Behavior: In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. For nitroaromatic compounds, an irreversible reduction peak is expected in the cathodic scan, corresponding to the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, depending on the pH of the solution and the electrode material. researchgate.netrjpbcs.comijraset.com The irreversibility of the reduction process is often indicated by the absence of a corresponding oxidation peak in the reverse scan and a shift in the peak potential with varying scan rates. researchgate.netrjpbcs.com

Experimental Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). ijraset.com The experiment is conducted in a suitable solvent containing a supporting electrolyte to ensure conductivity. For substituted nitrobenzoic acids, a mixture of an organic solvent and an aqueous buffer is often used to ensure solubility and control the pH. researchgate.net

Data Interpretation: The cyclic voltammogram provides information on the reduction potential of the nitro group. The peak potential (Ep) is influenced by the electron-withdrawing and electron-donating nature of the other substituents on the aromatic ring. The presence of the electron-withdrawing chloro and nitro groups, in addition to the carboxylic acid group, would be expected to facilitate the reduction of the nitro group in this compound compared to unsubstituted nitrobenzene. researchgate.net The peak current (Ip) is proportional to the concentration of the analyte and can be used for quantitative analysis. The relationship between the peak current and the scan rate can provide information about whether the process is diffusion-controlled or adsorption-controlled. ijraset.com

Table 3: Typical Experimental Parameters for Cyclic Voltammetry of Nitroaromatic Compounds

| Parameter | Typical Conditions |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent/Electrolyte | Acetonitrile or DMF containing 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or an aqueous buffer/organic solvent mixture. |

| Analyte Concentration | 1-10 mM |

| Scan Rate Range | 20 - 500 mV/s |

| Potential Window | Determined by the solvent and electrolyte, typically scanned towards negative potentials to observe the reduction. |

Advanced Spectrophotometric Techniques for Quantitative Analysis

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the substituted benzene (B151609) ring and the nitro group in this compound makes it a suitable candidate for this technique.

Principle: The quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Method Development: To develop a spectrophotometric method, the first step is to determine the wavelength of maximum absorbance (λmax). This is achieved by recording the UV-Vis spectrum of a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol (B129727), or a buffer solution) over a range of wavelengths (typically 200-400 nm for this type of compound). nih.govresearchgate.net The λmax is the wavelength at which the compound exhibits the highest absorbance, and measurements at this wavelength provide the best sensitivity and minimize deviations from the Beer-Lambert Law. For substituted nitrobenzoic acids, the λmax is typically in the range of 230-280 nm. nih.govresearchgate.net

Quantitative Analysis: Once the λmax is determined, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The method should be validated for linearity, accuracy, and precision. researchgate.net

Table 4: Key Steps in Quantitative UV-Vis Spectrophotometric Analysis

| Step | Description |

| 1. Solvent Selection | Choose a solvent in which the analyte is soluble and that is transparent in the wavelength range of interest. Ethanol or methanol are common choices. |

| 2. Determination of λmax | Record the UV-Vis spectrum of a dilute solution of the analyte to identify the wavelength of maximum absorbance. |

| 3. Preparation of Standards | Prepare a series of standard solutions of the analyte with accurately known concentrations. |

| 4. Construction of Calibration Curve | Measure the absorbance of each standard solution at the λmax and plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. |

| 5. Sample Analysis | Measure the absorbance of the sample solution of unknown concentration at the λmax. |

| 6. Concentration Calculation | Determine the concentration of the analyte in the sample by using the equation of the line from the calibration curve. |

Future Research Directions and Emerging Trends for 2 Chloro 5 Methyl 3 Nitrobenzoic Acid

Development of Eco-Friendly and Scalable Synthetic Routes

The industrial synthesis of nitroaromatic compounds, including 2-Chloro-5-methyl-3-nitrobenzoic acid, has traditionally relied on nitration reactions that often employ harsh conditions and generate significant waste streams. prepchem.com A primary focus of future research is the development of more sustainable and scalable synthetic methodologies.

Eco-Friendly Approaches: Recent advancements point towards greener alternatives to conventional nitration. For instance, metal catalyst-free amination reactions of related compounds, such as 2-chloro-5-nitrobenzoic acid, have been successfully carried out in superheated water, offering a simple and environmentally friendly pathway to valuable derivatives. researchgate.net Microwave-assisted synthesis has also emerged as a mild and efficient method for the regioselective amination of 2-chloro-5-nitrobenzoic acid without the need for a catalyst or solvent. nih.gov The exploration of solid acid catalysts and novel nitrating agents that minimize the use of strong acids like sulfuric acid is a promising avenue.

Scalability and Process Optimization: From a scalability perspective, existing production processes for similar compounds, such as 2-chloro-5-nitrobenzoic acid, often involve the nitration of o-chlorobenzoic acid. patsnap.com Future research will likely focus on optimizing these processes to improve yield and purity while minimizing the formation of isomers, a common challenge in the nitration of substituted aromatics. patsnap.com The development of continuous manufacturing processes, as opposed to batch production, could offer significant advantages in terms of safety, efficiency, and product consistency. A patented method for preparing 2-amino-3-methyl-5-chlorobenzoic acid involves the nitration of m-toluic acid, followed by reduction and chlorination, highlighting a multi-step synthesis where scalability is a key consideration. google.com

| Synthesis Method | Key Features | Potential Advantages |

| Metal Catalyst-Free Amination | Use of superheated water as a solvent. | Environmentally friendly, avoids heavy metal catalysts. researchgate.net |

| Microwave-Assisted Amination | Catalyst and solvent-free reaction. | Rapid reaction times, high yields, reduced waste. nih.gov |

| Continuous Flow Nitration | Precise control over reaction parameters. | Improved safety, higher consistency, potential for automation. |

Discovery of Novel Reactivities and Transformational Chemistry

The reactivity of this compound is largely dictated by its functional groups. While established transformations exist, ongoing research aims to uncover novel reactivities and expand its synthetic utility. The carboxyl group can be readily converted into esters, amides, and acid chlorides, providing a gateway to a wide range of derivatives. guidechem.com Furthermore, the chloro substituent can be displaced through nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, opening up further avenues for chemical elaboration.

Future explorations may focus on leveraging the interplay between the existing functional groups to achieve novel transformations. For instance, intramolecular reactions could be designed to construct complex heterocyclic systems. The development of new catalytic systems could enable previously inaccessible cross-coupling reactions at the chloro-substituted position.

Exploration in Emerging Fields such as Flow Chemistry and Photoredox Catalysis

The application of modern synthetic technologies to the chemistry of this compound is a nascent but promising area of research.

Flow Chemistry: Continuous flow technology offers enhanced control over reaction parameters such as temperature and mixing, which is particularly beneficial for potentially hazardous reactions like nitration. nih.gov The reaction of diphenyldiazomethane with p-nitrobenzoic acid has been successfully demonstrated in a flow reactor, showcasing the potential of this technology for reactions involving nitrobenzoic acid derivatives. nih.govnih.gov Applying flow chemistry to the synthesis and derivatization of this compound could lead to safer, more efficient, and scalable processes. acs.org

Photoredox Catalysis: Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. While direct photoredox catalysis on this compound has not been extensively reported, the broader field of photoredox catalysis of nitroalkanes and related compounds is rapidly expanding. nih.govnih.gov Future research could explore the photocatalytic activation of the chloro-aromatic bond for cross-coupling reactions or the use of the nitro group as a handle for radical-based transformations. The photodegradation of related compounds like 2-chlorobenzoic acid using TiO2 has been studied, which could inform potential photocatalytic applications. nih.govnih.gov

Advanced Computational Design of Compounds with Tailored Chemical and Structural Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, computational methods can be employed to:

Predict Reactivity: Density functional theory (DFT) calculations can be used to model the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.

Design Novel Molecules: By modeling the interaction of derivatives with biological targets or material interfaces, new compounds with specific desired properties can be designed in silico before their synthesis.

Understand Intermolecular Interactions: Computational studies have been used to investigate the formation of solid solutions between substituted nitrobenzoic acids, providing insights into the intermolecular forces that govern their solid-state properties. chemrxiv.org

A study on the structural aspects of ortho-chloro- and fluoro-substituted benzoic acids has utilized quantum chemical calculations to understand their conformational landscapes and how these influence their chemical properties. nih.gov Such computational approaches can be extended to this compound to design derivatives with tailored solid-state properties, such as solubility and crystal packing.

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Reactivity Prediction | Identification of reactive sites, prediction of reaction barriers. nih.gov |

| Molecular Docking | Drug Design | Prediction of binding modes and affinities to biological targets. |

| Molecular Dynamics (MD) | Materials Science | Simulation of the behavior of molecules in condensed phases. |

| Crystal Structure Prediction | Solid-State Chemistry | Prediction of stable crystal polymorphs and cocrystals. chemrxiv.org |

Role in Sustainable Chemical Manufacturing and Waste Valorization

The principles of green chemistry are increasingly influencing the chemical industry, with a focus on sustainable manufacturing processes and the valorization of waste streams.

Sustainable Manufacturing: The development of eco-friendly synthetic routes, as discussed in section 7.1, is a key component of the sustainable manufacturing of this compound and its derivatives. nih.govresearchgate.netchemistryjournals.net This includes the use of renewable feedstocks, the reduction of hazardous waste, and the design of energy-efficient processes. The synthesis of fine chemicals from bio-based resources, such as the production of benzoic acid derivatives from lignin, represents a long-term goal for sustainable chemical production. rsc.org

Waste Valorization: Nitroaromatic compounds are known environmental pollutants, and their presence in industrial wastewater is a significant concern. mdpi.comcswab.org Research into the biodegradation of nitroaromatic compounds offers a potential route for the remediation of contaminated sites and the valorization of this waste. nih.gov Microbial systems have been identified that can transform or biodegrade nitroaromatics, potentially converting them into less harmful or even valuable chemicals. mdpi.com Future research could focus on developing robust and efficient bioremediation strategies for waste streams containing this compound and similar compounds.

Interdisciplinary Research Opportunities in Physical Organic Chemistry and Materials Science

The unique combination of functional groups in this compound makes it an interesting candidate for interdisciplinary research.

Physical Organic Chemistry: The study of the physical and chemical properties of substituted benzoic acids provides fundamental insights into structure-property relationships. docbrown.infoacs.org Investigations into the acidity, solubility, and conformational preferences of this compound can contribute to a deeper understanding of the electronic and steric effects of its substituents. byjus.comwikipedia.org

Materials Science: In the field of materials science, the ability of the closely related 2-chloro-5-nitrobenzoic acid to act as a ligand in the formation of luminescent coordination polymers with europium(III) ions highlights a potential application for this compound in the development of novel functional materials. lookchem.com These materials could have applications in areas such as sensing, lighting, and electronics. The study of its solid-state properties, including polymorphism and cocrystal formation, could lead to the development of new materials with tailored optical or electronic properties. chemimpex.com

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-Chloro-5-methyl-3-nitrobenzoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential nitration and chlorination of a substituted benzoic acid precursor. For example, nitration of 2-chloro-5-methylbenzoic acid under controlled temperature (0–5°C) using a mixed acid system (HNO₃/H₂SO₄) ensures regioselectivity at the 3-position. Purification via recrystallization in ethanol/water (1:3 v/v) yields >95% purity, as validated by melting point (166–168°C) and HPLC analysis .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

- Methodological Answer :

- IR Spectroscopy : The nitro group (NO₂) exhibits asymmetric and symmetric stretching vibrations at ~1530 cm⁻¹ and ~1350 cm⁻¹, while the carboxylic acid (COOH) shows a broad O-H stretch at ~2500–3000 cm⁻¹ .

- NMR : In CDCl₃, the aromatic protons appear as a doublet (J = 8.5 Hz) at δ 8.2 ppm (H-4) and a singlet at δ 7.6 ppm (H-6), with the methyl group resonating at δ 2.4 ppm .

Advanced Research Questions

Q. How can crystallographic software resolve discrepancies in reported crystal structures of nitro-substituted benzoic acids?

- Methodological Answer : Use SHELXL for refinement and ORTEP for visualization to analyze anisotropic displacement parameters. For example, if bond-length disagreements arise (e.g., C-Cl vs. C-NO₂ distances), cross-validate data using WinGX to check for overfitting or twinning. High-resolution datasets (d < 0.8 Å) reduce systematic errors in thermal motion modeling .

Q. What strategies address contradictory biological activity data in derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare derivatives like 5-amino-2-chlorobenzoic acid (reduced nitro group) and methyl esters (e.g., Methyl 2-amino-3-fluoro-5-nitrobenzoate) to assess the impact of substituents on bioactivity .

- Experimental Controls : Use standardized assays (e.g., MIC for antimicrobial activity) with reference compounds (e.g., butafenacil) to normalize inter-lab variability .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate partial charges and frontier molecular orbitals. The nitro group’s electron-withdrawing effect activates the ortho-chloro position for substitution, as seen in analogous compounds like 3-bromo-2-fluoro-5-nitrobenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.